
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a methyl group at the 6th position and a tetrahydrofuran-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidine-2,4-diamine and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Catalysts and Reagents: Common reagents include base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction may also require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Reaction Steps: The reaction involves the nucleophilic substitution of the amino group on the pyrimidine ring with the tetrahydrofuran-3-yl group, followed by purification steps such as recrystallization or column chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
化学反応の分析
Types of Reactions
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the tetrahydrofuran-3-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a neutral or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., methylamine, ethylamine) in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the tetrahydrofuran-3-yl group.
科学的研究の応用
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
6-Chloro-N4-(tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine: Similar structure with a chloro group instead of a methyl group.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar pyrimidine core with different substituents.
Uniqueness
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is unique due to the specific combination of the methyl group at the 6th position and the tetrahydrofuran-3-yl group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1071829-69-0 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC名 |
6-methyl-4-N-(oxolan-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(13-9(10)11-6)12-7-2-3-14-5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13) |
InChIキー |
OIBUQLRAFHHLMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)NC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
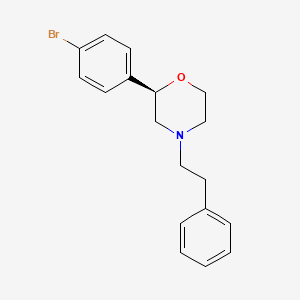
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

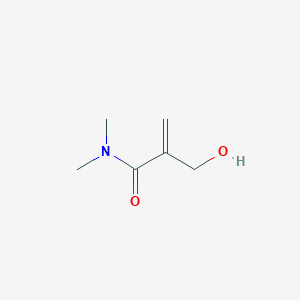
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
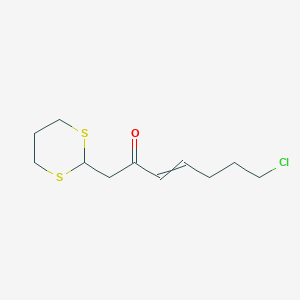
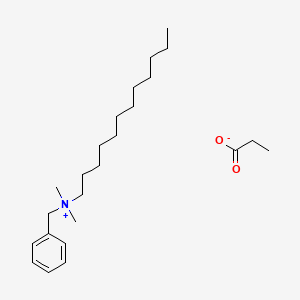
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
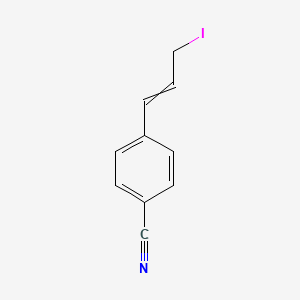
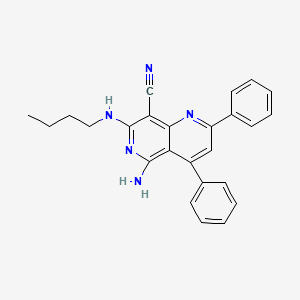
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
